5-iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one
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Overview
Description
5-iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one: is a chemical compound with the molecular formula C6H5IN2O3 and a molecular weight of 280.02 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a nitro group attached to a dihydropyridinone ring. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one typically involves the iodination of 4-methyl-3-nitropyridin-2-one. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield . The reaction is typically carried out in large reactors with precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules .
Biology: The compound is used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The iodine atom and nitro group play crucial roles in its reactivity and interaction with biological molecules . The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
4-methyl-3-nitropyridin-2-one: Lacks the iodine atom, resulting in different chemical properties.
5-bromo-4-methyl-3-nitro-1,2-dihydropyridin-2-one: Similar structure but with a bromine atom instead of iodine.
5-chloro-4-methyl-3-nitro-1,2-dihydropyridin-2-one: Contains a chlorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in 5-iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one imparts unique reactivity and properties compared to its analogs with different halogens . This makes it particularly valuable in specific research and industrial applications .
Properties
CAS No. |
228410-97-7 |
---|---|
Molecular Formula |
C6H5IN2O3 |
Molecular Weight |
280 |
Purity |
95 |
Origin of Product |
United States |
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